molecular formula C18H13NO4 B503136 6-Methyl-3-[(E)-4-nitrostyryl]chromone

6-Methyl-3-[(E)-4-nitrostyryl]chromone

Cat. No.: B503136
M. Wt: 307.3g/mol
InChI Key: HDVLXEZMZMXSFI-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-[(E)-4-nitrostyryl]chromone is a useful research compound. Its molecular formula is C18H13NO4 and its molecular weight is 307.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives, including 6-Methyl-3-[(E)-4-nitrostyryl]chromone. Research indicates that chromones can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action : Chromones may inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. They can also modulate signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In a study by Li et al. (2017), several chromone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results showed that modifications at specific positions on the chromone structure significantly enhanced their anticancer activity .
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15.3
6-Methyl-3-(4-nitrophenyl)chromoneMCF-712.7

Antimicrobial Properties

The antimicrobial activity of chromones is another area of significant interest. Studies have demonstrated that compounds like this compound exhibit antibacterial and antifungal properties:

  • Antibacterial Activity : Research has shown that chromones can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, Musthafa et al. developed several chromone derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli, reporting substantial growth inhibition .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

Antioxidant Activity

Chromones are recognized for their antioxidant properties, which contribute to their therapeutic potential:

  • Mechanism : The antioxidant activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
  • Research Findings : In a study assessing the antioxidant capacity of different chromone derivatives, this compound demonstrated significant DPPH radical scavenging activity, with an inhibition percentage comparable to standard antioxidants like ascorbic acid .
Compound% Inhibition at 50 µg/mL
This compound85.2
Ascorbic Acid97.6

Enzyme Inhibition

Chromones have been studied for their potential as enzyme inhibitors, particularly in relation to monoamine oxidase (MAO):

  • Inhibition Studies : A study reported that certain chromone derivatives exhibit selective inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease . The structure-activity relationship (SAR) indicated that substituents at specific positions on the chromone ring significantly influence inhibitory potency.

Properties

Molecular Formula

C18H13NO4

Molecular Weight

307.3g/mol

IUPAC Name

6-methyl-3-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C18H13NO4/c1-12-2-9-17-16(10-12)18(20)14(11-23-17)6-3-13-4-7-15(8-5-13)19(21)22/h2-11H,1H3/b6-3+

InChI Key

HDVLXEZMZMXSFI-ZZXKWVIFSA-N

SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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